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Compound of Interest

Compound Name: Fgfr4-IN-1

Cat. No.: B607445 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of

Fgfr4-IN-1's kinome profile against other selective FGFR4 inhibitors, supported by available

experimental data.

This guide provides a comparative analysis of the kinome selectivity of Fgfr4-IN-1 and other

prominent FGFR4 inhibitors. Due to the limited publicly available kinome scan data for a

compound explicitly named "Fgfr4-IN-1," this guide focuses on a potent inhibitor designated as

"compound 1" from a key discovery study, which exhibits characteristics similar to those

described for Fgfr4-IN-1, alongside other well-characterized selective FGFR4 inhibitors such

as Roblitinib (FGF401), Fisogatinib (BLU-554), and H3B-6527.

Executive Summary
Selective inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a

promising therapeutic strategy, particularly for hepatocellular carcinoma (HCC) driven by the

FGF19-FGFR4 signaling axis. The selectivity of these inhibitors across the human kinome is a

critical determinant of their therapeutic window, minimizing off-target effects. This guide

summarizes the available quantitative data on the selectivity of key FGFR4 inhibitors, details

the experimental methodologies used for these assessments, and provides visual

representations of the relevant signaling pathway and experimental workflows.
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The following tables summarize the available quantitative data on the selectivity of several

potent FGFR4 inhibitors. The data is compiled from various public sources and scientific

publications.

Table 1: FGFR Family Selectivity of Investigated Inhibitors

Inhibitor
FGFR4 IC50
(nM)

FGFR1 IC50
(nM)

FGFR2 IC50
(nM)

FGFR3 IC50
(nM)

Fold
Selectivity
(FGFR1/FG
FR4)

Fgfr4-IN-1

(putative)
0.7[1][2]

>1000

(estimated)

>1000

(estimated)

>1000

(estimated)
>1400

Compound 1 9 (pFGFR4)
>100-fold vs

FGFR4

>100-fold vs

FGFR4

>100-fold vs

FGFR4
>100

Roblitinib

(FGF401)
1.9[1] >1000[1] >1000[1] >1000[1] >526

Fisogatinib

(BLU-554)
5[3] 624[4] 1202[4] 2203[4] 125

H3B-6527
<10

(biochemical)

>50-fold vs

FGFR4

>50-fold vs

FGFR4

>50-fold vs

FGFR4
>50

Table 2: Kinome-wide Selectivity of Investigated Inhibitors
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Inhibitor
Kinase Panel
Size

Concentration
for Scan

Key Off-
Targets (%
Inhibition or
Kd)

Selectivity
Score (S(10))

Fgfr4-IN-1
Data not publicly

available

Data not publicly

available

Data not publicly

available

Data not publicly

available

Roblitinib

(FGF401)
456[1][5] Not specified

FGFR4 was the

only target

identified[1][5]

Not specified

Fisogatinib (BLU-

554)
456 3 µM

CSF1R (90.1%

inhibition, Kd =

2716 nM)

0.005

H3B-6527 395 10 µM

Minimal off-target

activity observed

in visual

representation

Not specified

Experimental Protocols
The kinome scan data presented in this guide are primarily generated using competition

binding assays, such as the KINOMEscan™ platform. Below is a generalized protocol for such

an assay.

KINOMEscan™ Competition Binding Assay Protocol

Kinase Expression: Human kinases are expressed as fusions with a DNA tag, typically in E.

coli or insect cells.

Immobilization of Ligand: A proprietary, immobilized, active-site directed ligand is prepared

on a solid support (e.g., beads).

Competition Assay: The test inhibitor (e.g., Fgfr4-IN-1) is incubated at a fixed concentration

(e.g., 1 µM, 3 µM, or 10 µM) with the tagged kinase and the immobilized ligand.
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Binding Quantification: The amount of kinase bound to the solid support is quantified by

measuring the amount of the associated DNA tag using quantitative PCR (qPCR).

Data Analysis: The results are reported as the percentage of the kinase that remains bound

to the immobilized ligand in the presence of the test compound compared to a DMSO control

(% of control). A lower percentage indicates stronger binding of the inhibitor to the kinase.

Selectivity Score (S-Score): To quantify selectivity, an S-score can be calculated. S(10) at a

given concentration is the number of kinases with a % of control value less than 10, divided

by the total number of kinases tested. A lower S-score indicates higher selectivity.

Dissociation Constant (Kd) Determination: For hits identified in the primary screen, a dose-

response analysis is performed by incubating the kinase with a range of inhibitor

concentrations to determine the dissociation constant (Kd), which represents the binding

affinity.
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Caption: The FGFR4 signaling pathway, activated by FGF19 and the co-receptor β-Klotho.
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Kinome Scan Experimental Workflow
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Caption: A generalized workflow for a competition-based kinome scan experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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